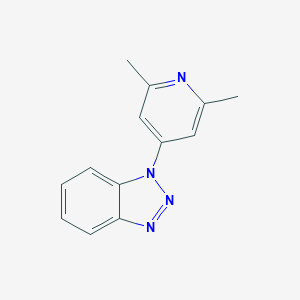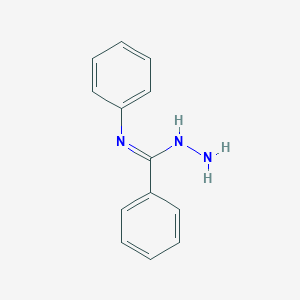![molecular formula C28H22N4 B375273 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene](/img/structure/B375273.png)
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene is a complex organic compound with the molecular formula C28H22N4. It is known for its unique structure, which includes two indole units fused to a phenazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives .
Aplicaciones Científicas De Investigación
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in cancer treatment and antimicrobial applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism by which 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 1,9-Dimethyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
- 1,9-Dipropyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
- 1,9-Dibutyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
Uniqueness
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene stands out due to its specific ethyl substituents, which influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C28H22N4 |
|---|---|
Peso molecular |
414.5g/mol |
Nombre IUPAC |
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene |
InChI |
InChI=1S/C28H22N4/c1-3-31-21-11-7-5-9-17(21)25-23(31)15-13-19-27(25)29-20-14-16-24-26(28(20)30-19)18-10-6-8-12-22(18)32(24)4-2/h5-16H,3-4H2,1-2H3 |
Clave InChI |
BMJREEQNMLDGDQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N=C5C(=N4)C=CC6=C5C7=CC=CC=C7N6CC |
SMILES canónico |
CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N=C5C(=N4)C=CC6=C5C7=CC=CC=C7N6CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methoxy]benzoate](/img/structure/B375193.png)
![8-Methoxybenzo[a]anthracene-7,12-dione](/img/structure/B375195.png)



![2-Nitropyrido[1,2-a]benzimidazole](/img/structure/B375206.png)





![2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-4,6,10,12,16,18,22,24-octol](/img/structure/B375219.png)


